molecular formula C9H9F3N2 B1411564 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine CAS No. 1774894-57-3

3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine

Cat. No. B1411564
CAS RN: 1774894-57-3
M. Wt: 202.18 g/mol
InChI Key: CVYZJZFZYYEIKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine, also known as DFPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in numerous fields. DFPP is a heterocyclic compound that contains fluorine atoms, which makes it highly reactive and useful in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes and proteins involved in various biological processes. 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine has also been shown to inhibit the activity of certain kinases, which are proteins involved in cell signaling pathways.
Biochemical and physiological effects:
3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have demonstrated that 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine can induce apoptosis, or programmed cell death, in cancer cells. 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine has also been shown to inhibit cell proliferation and migration in various cell types. In vivo studies have demonstrated that 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine can reduce tumor growth and improve cognitive function in animal models of cancer and Alzheimer's disease, respectively.

Advantages and Limitations for Lab Experiments

3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine has several advantages for lab experiments, including its high reactivity, stability, and versatility. 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine can be easily synthesized in large quantities and can be used as a building block for the synthesis of various organic compounds. However, 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine also has some limitations, including its high toxicity and limited solubility in water. These limitations must be taken into consideration when designing experiments involving 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine.

Future Directions

There are several future directions for research involving 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine. One area of research is the development of 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine-based drugs for the treatment of cancer and other diseases. Another area of research is the development of 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine-based materials for use in organic electronics and photovoltaic devices. Additionally, more studies are needed to fully understand the mechanism of action of 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine and its potential effects on human health and the environment.

Scientific Research Applications

3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine has also been used as a building block in the synthesis of various organic compounds, including polymers and liquid crystals. In material science, 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine has been studied for its potential use in the development of organic electronics and photovoltaic devices.

properties

IUPAC Name

3-(3,3-difluoropyrrolidin-1-yl)-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2/c10-7-3-8(5-13-4-7)14-2-1-9(11,12)6-14/h3-5H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYZJZFZYYEIKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=CC(=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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